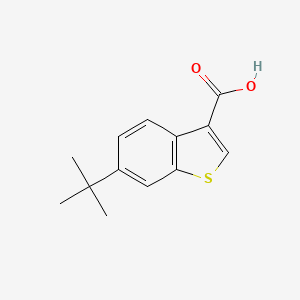

6-Tert-butyl-1-benzothiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Tert-butyl-1-benzothiophene-3-carboxylic acid is a biochemical compound used for proteomics research . It has a molecular formula of C13H14O2S and a molecular weight of 234.31 .

Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, including this compound, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . One method involves the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H14O2S . This indicates that the compound contains 13 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234.31 and a molecular formula of C13H14O2S . Other specific properties like melting point, boiling point, and density are not provided in the retrieved sources.Scientific Research Applications

Synthesis and Chemical Reactions

Convenient Synthesis of tert-Butyl Esters : The tert-butyl esters of benzothiophene-5-carboxylic acid and related compounds can be synthesized using tert-butyl trichloroacetimidate, with subsequent protection and cleavage steps for specific heterocycles (Fritsche et al., 2006).

Synthesis of Benzothiophenes via Radical Cyclization : tert-Butyl hydroperoxide-initiated radical cyclization of alkynylthioanisoles with sulfinic acids leads to the synthesis of various benzothiophenes, demonstrating the versatility of this approach (Xu et al., 2017).

Activation of Carboxylic Acids : Carboxylic acids, including benzothiophene-3-carboxylic acid derivatives, can be activated as their active esters using tert-butyl carbonates. This method leads to efficient formation of benzotriazinonyl esters, which are intermediates in reactions to form amides or peptides (Basel & Hassner, 2002).

Synthesis of Difluoromethylated Quinazolic Acid Derivatives : An intramolecular defluorinative cyclization approach has been developed for the synthesis of difluoromethylated quinazolic acid derivatives, using tert-butyl esters as precursors (Hao et al., 2000).

Synthesis of Marine Drugs : 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a compound structurally related to benzothiophene-3-carboxylic acid, has been synthesized for use in antitumor studies (Li et al., 2013).

Crystallography and Magnetism Studies : The crystal structure and magnetic properties of compounds structurally related to benzothiophene-3-carboxylic acid have been studied, providing insights into their physical properties (Baskett & Lahti, 2005).

Synthesis of Chiral Auxiliaries and Building Blocks : The synthesis and application of tert-butyl carboxylates, structurally similar to benzothiophene-3-carboxylic acid, have been explored for the preparation of chiral auxiliaries and building blocks in organic synthesis (Studer et al., 1995).

Strong Emissive Nanofibers Construction : Benzothizole modified tert-butyl carbazole derivatives, related to benzothiophene carboxylic acids, have been synthesized and used for the detection of volatile acid vapors, highlighting their potential in sensory applications (Sun et al., 2015).

Direct Carboxylation of Electron-Rich Heteroarenes : A method for the direct C-H carboxylation of electron-rich heteroarenes, including benzothiophene derivatives, has been developed. This process utilizes tert-butyl carbonate species (Shigeno et al., 2019).

Crystallography and DFT-D Calculations : The crystal structure and density functional theory calculations of polymorphs of 1-benzothiophene-2-carboxylic acid have been reported, providing valuable structural insights (Dugarte-Dugarte et al., 2021).

Mechanism of Action

Properties

IUPAC Name |

6-tert-butyl-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2S/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-7H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMCOVPJTAOHEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401199359 |

Source

|

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932929-10-7 |

Source

|

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932929-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.